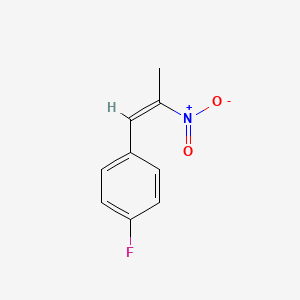

1-(4-Fluorophenyl)-2-nitropropene

説明

BenchChem offers high-quality 1-(4-Fluorophenyl)-2-nitropropene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-2-nitropropene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

437717-48-1 |

|---|---|

分子式 |

C9H8FNO2 |

分子量 |

181.16 g/mol |

IUPAC名 |

1-fluoro-4-[(Z)-2-nitroprop-1-enyl]benzene |

InChI |

InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6- |

InChIキー |

VOAXWARMFBBINZ-SREVYHEPSA-N |

異性体SMILES |

C/C(=C/C1=CC=C(C=C1)F)/[N+](=O)[O-] |

正規SMILES |

CC(=CC1=CC=C(C=C1)F)[N+](=O)[O-] |

製品の起源 |

United States |

The Henry Condensation of 4-Fluorobenzaldehyde and Nitroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical application of the Henry condensation reaction between 4-fluorobenzaldehyde (B137897) and nitroethane. This reaction, a classic example of a nitroaldol reaction, is a fundamental carbon-carbon bond-forming method in organic synthesis, leading to the formation of β-nitro alcohols which can be subsequently dehydrated to yield valuable nitroalkene intermediates.[1][2][3] These intermediates are of significant interest in the pharmaceutical industry for the synthesis of various bioactive molecules.[4]

Core Reaction Mechanism

The condensation of 4-fluorobenzaldehyde with nitroethane proceeds via a base-catalyzed pathway. The reaction can be conceptually divided into two key stages: the initial nitroaldol addition to form a β-nitro alcohol, followed by a dehydration step to yield the final product, 1-(4-fluorophenyl)-2-nitropropene.[1][5] The overall transformation is a variant of the Knoevenagel condensation.[4]

The mechanism is initiated by the deprotonation of nitroethane at the α-carbon by a base, forming a resonance-stabilized nitronate anion.[1][4] This nucleophilic anion then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol intermediate. Under many reaction conditions, this intermediate readily undergoes dehydration to form the more stable conjugated nitroalkene.[3]

Caption: Overall reaction mechanism for the Henry condensation.

Experimental Data Summary

The yield and reaction time of the condensation are highly dependent on the catalyst and reaction conditions employed. A summary of reported quantitative data is presented below for comparison.

| Catalyst | Co-solvent/Conditions | Reactant Ratio (Aldehyde:Nitroethane) | Reaction Time | Yield (%) | Reference |

| n-Butylamine (5 mol%) | None | 1:1 | 20 days | 79 | [6] |

| Ethylamine (in THF) | Isopropyl Alcohol (IPA), 60°C, molecular sieves | 1:1.1 | 3 hours | 38 | [7] |

| Methylammonium (B1206745) acetate (B1210297) (10 mol%) | Isopropyl Alcohol (IPA) | 1:1.2 | 8 hours (reflux) | 88 | [8] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of 1-(4-fluorophenyl)-2-nitropropene.

Protocol 1: n-Butylamine Catalyzed Neat Reaction[6]

This procedure is notable for its simplicity, avoiding the use of a co-solvent.

Materials:

-

4-Fluorobenzaldehyde (20.59 g, 166 mmol)

-

Nitroethane (12.44 g, 166 mmol)

-

n-Butylamine (0.61 g, 8.3 mmol)

-

Isopropyl alcohol (for recrystallization)

-

Deionized water

Procedure:

-

In a suitable flask, mix 4-fluorobenzaldehyde and nitroethane.

-

Add n-butylamine to the mixture. The solution will turn light yellow.

-

Swirl the mixture and store it in the dark at room temperature.

-

Droplets of water may be observed forming on the surface of the mixture after approximately two days.

-

Allow the reaction to proceed for 20 days, during which a solid crystalline mass should form.

-

Break up the solid mass and rinse with cold deionized water.

-

Recrystallize the crude product from boiling isopropyl alcohol to yield light yellow platelets of 1-(4-fluorophenyl)-2-nitropropene.

Caption: Workflow for the n-butylamine catalyzed synthesis.

Protocol 2: Methylammonium Acetate Catalyzed Reaction in IPA[8]

This method utilizes a different catalyst and a solvent, resulting in a significantly shorter reaction time with a high yield.

Materials:

-

4-Fluorobenzaldehyde (1 eq.)

-

Nitroethane (1.2 eq.)

-

Methylammonium acetate (10 mol%)

-

Isopropyl alcohol (IPA, 20 wt.%)

Procedure:

-

Combine 4-fluorobenzaldehyde, nitroethane, methylammonium acetate, and isopropyl alcohol in a round-bottom flask equipped with a reflux condenser.

-

Gently reflux the mixture for 8 hours. The solution will become amber-colored.

-

After the reflux period, allow the solution to cool.

-

Upon cooling, the product will crystallize out of the solution as very pure platelets of 1-(4-fluorophenyl)-2-nitropropene.

-

The product can be collected by filtration.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Henry Reaction [organic-chemistry.org]

- 4. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 5. 1-(2-Fluorophenyl)-2-nitropropene | Benchchem [benchchem.com]

- 6. High-yielding nitropropenes with n-butylamine. , Hive Methods Discourse [chemistry.mdma.ch]

- 7. 4-Fluoro-Phenyl-2-Nitropropene - Anhydrous Preparation - [www.rhodium.ws] [erowid.org]

- 8. Sciencemadness Discussion Board - synthesis of 4-fluorophenyl-2-nitropropene with methylammonium acetate catalyst - Powered by XMB 1.9.11 [sciencemadness.org]

Spectroscopic Characterization of 1-(4-Fluorophenyl)-2-nitropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-Fluorophenyl)-2-nitropropene, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the expected spectroscopic data based on the compound's structure, detailed experimental protocols for its synthesis and analysis, and a visual workflow for its characterization.

Core Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for 1-(4-Fluorophenyl)-2-nitropropene (CAS Number: 775-31-5, Molecular Formula: C₉H₈FNO₂, Molar Mass: 181.16 g/mol ).[1] This data is crucial for the identification and purity assessment of the compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| Nitro (NO₂) Asymmetric Stretch | 1510 - 1550 | Strong absorption, characteristic of the nitro group. |

| Nitro (NO₂) Symmetric Stretch | 1340 - 1380 | Strong absorption, characteristic of the nitro group. |

| Carbon-Carbon Double Bond (C=C) | 1620 - 1650 | Medium absorption, indicative of the alkene bond. |

| Aromatic Carbon-Carbon (C=C) | 1450 - 1600 | Multiple medium to weak absorptions. |

| Aromatic Carbon-Hydrogen (C-H) | 3000 - 3100 | Medium to weak absorptions. |

| Carbon-Fluorine (C-F) | 1000 - 1400 | Strong absorption, often in the fingerprint region. |

Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic Proton (-CH=) | 8.0 - 8.2 | Singlet | N/A |

| Methyl Protons (-CH₃) | 2.4 - 2.6 | Singlet | N/A |

| Aromatic Protons (ortho to F) | 7.1 - 7.3 | Triplet or Doublet of Doublets | ~8-9 |

| Aromatic Protons (meta to F) | 7.4 - 7.6 | Doublet of Doublets | ~8-9 |

Table 3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Description |

| C=C (Alkene, C-NO₂) | 145 - 150 | Deshielded due to nitro group. |

| C=C (Alkene, C-Ar) | 135 - 140 | Deshielded due to aromatic ring. |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) | Large C-F coupling constant. |

| Aromatic C (ipso) | 128 - 132 | Attached to the propenyl group. |

| Aromatic CH (ortho to F) | 130 - 134 (d, ²JCF ≈ 8-9 Hz) | Smaller C-F coupling. |

| Aromatic CH (meta to F) | 115 - 118 (d, ³JCF ≈ 21-22 Hz) | Smaller C-F coupling. |

| Methyl Carbon (-CH₃) | 12 - 15 | Shielded aliphatic carbon. |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Identity | Description |

| 181 | [M]⁺ | Molecular ion peak. |

| 134 | [M - NO₂]⁺ | Loss of the nitro group. |

| 109 | [C₇H₆F]⁺ | Fragment corresponding to the fluorophenyl group. |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 1-(4-Fluorophenyl)-2-nitropropene are provided below.

Synthesis of 1-(4-Fluorophenyl)-2-nitropropene via Henry Condensation

This protocol is a general procedure for the synthesis of nitrostyrenes.

Materials:

-

Nitroethane

-

n-Butylamine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (1 equivalent), nitroethane (1.2 equivalents), and ethanol.

-

Stir the mixture to dissolve the aldehyde.

-

Add a catalytic amount of n-butylamine (e.g., 0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield yellow crystals of 1-(4-Fluorophenyl)-2-nitropropene.

Spectroscopic Analysis

Instrumentation:

-

IR Spectroscopy: Fourier Transform Infrared (FTIR) spectrometer.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or 500 MHz).

-

Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) or other suitable mass analyzer.

Sample Preparation:

-

IR: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

-

NMR: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

MS: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) for GC-MS analysis.

Visualization of Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like 1-(4-Fluorophenyl)-2-nitropropene.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Spectroscopic Elucidation of 1-(4-Fluorophenyl)-2-nitropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(4-Fluorophenyl)-2-nitropropene. Due to the limited availability of directly published, complete experimental datasets for this specific molecule, this guide presents a representative dataset derived from spectral data of the parent compound, 1-phenyl-2-nitropropene, and known substituent effects of the para-fluoro group. This guide also outlines a detailed, best-practice experimental protocol for acquiring high-quality NMR data for this and structurally related compounds.

Introduction

1-(4-Fluorophenyl)-2-nitropropene is a substituted nitroalkene of significant interest in organic synthesis, serving as a versatile precursor for various pharmacologically active molecules. Accurate structural elucidation is paramount for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its molecular structure. This guide focuses on the detailed ¹H and ¹³C NMR spectral characteristics of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-(4-Fluorophenyl)-2-nitropropene. These predictions are based on the analysis of the unsubstituted analogue, 1-phenyl-2-nitropropene, and the well-established electronic effects of a fluorine atom at the para position of the phenyl ring.

¹H NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | =CH |

| ~7.55 | dd | 2H | H-2', H-6' |

| ~7.15 | t | 2H | H-3', H-5' |

| ~2.50 | s | 3H | -CH₃ |

s: singlet, dd: doublet of doublets, t: triplet

¹³C NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment |

| ~164 (d, ¹JCF ≈ 250 Hz) | C-4' |

| ~150 | =C(NO₂) |

| ~140 | =CH |

| ~131 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |

| ~129 (d, ⁴JCF ≈ 3 Hz) | C-1' |

| ~116 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |

| ~14 | -CH₃ |

d: doublet

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 1-(4-Fluorophenyl)-2-nitropropene.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of 1-(4-Fluorophenyl)-2-nitropropene.

-

Solvent Addition: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). For quantitative purposes, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool into the NMR tube.

¹H NMR Spectroscopy

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Number of Scans: 16.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-15 ppm.

-

Referencing: The spectrum should be referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or TMS (δ = 0.00 ppm).

¹³C NMR Spectroscopy

-

Spectrometer: 100 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The spectrum should be referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure and key NMR correlations for 1-(4-Fluorophenyl)-2-nitropropene.

Caption: Molecular structure of 1-(4-Fluorophenyl)-2-nitropropene.

Caption: Key ¹H-¹H and ¹H-¹³C NMR correlations.

This technical guide provides a foundational understanding of the NMR spectroscopy of 1-(4-Fluorophenyl)-2-nitropropene for professionals in the fields of chemical research and drug development. The provided data and protocols can serve as a valuable reference for the synthesis, characterization, and application of this important chemical intermediate.

Physical and chemical properties of 1-(4-Fluorophenyl)-2-nitropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Fluorophenyl)-2-nitropropene, a key intermediate in organic synthesis. The information is compiled from various scientific sources to support research and development activities. This document details its chemical structure, physical characteristics, synthesis, and reactivity, alongside available spectral data.

Chemical and Physical Properties

1-(4-Fluorophenyl)-2-nitropropene is a yellow to orange crystalline solid.[1] It is an aromatic nitroalkene distinguished by a para-substituted fluorine atom on the phenyl ring.[1] This compound is practically insoluble in water but soluble in polar organic solvents such as ethanol (B145695), acetone, and chloroform (B151607).[1]

Table 1: Physical and Chemical Properties of 1-(4-Fluorophenyl)-2-nitropropene

| Property | Value | Source(s) |

| CAS Number | 775-31-5 | [1] |

| Molecular Formula | C₉H₈FNO₂ | [1] |

| Molecular Weight | 181.16 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 64–66 °C | [1] |

| Boiling Point (Predicted) | 262.2 ± 15.0 °C | [1] |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [1] |

| Solubility in Water | Practically insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform | [1] |

| Odor | Mild aromatic odor | [1] |

Synthesis and Purification

The primary method for synthesizing 1-(4-Fluorophenyl)-2-nitropropene is the Henry-Knoevenagel condensation reaction. This reaction involves the condensation of 4-fluorobenzaldehyde (B137897) with nitroethane in the presence of a basic catalyst.[2]

Experimental Protocol: Synthesis via Henry-Knoevenagel Condensation

This protocol is adapted from established procedures for the synthesis of phenyl-2-nitropropenes.[2]

Materials:

-

4-Fluorobenzaldehyde

-

Nitroethane

-

A basic catalyst (e.g., n-butylamine, methylamine, or cyclohexylamine)[2][3]

-

Anhydrous ethanol or isopropanol[3]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve 1 molar equivalent of 4-fluorobenzaldehyde and 1 to 1.2 molar equivalents of nitroethane in a suitable solvent such as anhydrous ethanol.[3][4]

-

Add a catalytic amount of a base (e.g., 5 mol% n-butylamine).[5]

-

The mixture is typically stirred at room temperature or gently heated under reflux for several hours (e.g., 4-8 hours).[3][4] Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and then further cooled in an ice bath or refrigerator to induce crystallization.[3]

-

The resulting yellow crystalline solid is collected by vacuum filtration and washed with a small amount of cold solvent.[3]

Caption: Synthesis workflow for 1-(4-Fluorophenyl)-2-nitropropene.

Experimental Protocol: Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product with higher purity.

Materials:

-

Crude 1-(4-Fluorophenyl)-2-nitropropene

-

Recrystallization solvent (e.g., ethanol, isopropanol, or hexane)[6]

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude solid in a minimum amount of hot recrystallization solvent in an Erlenmeyer flask.

-

Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Spectral Data

The structural confirmation of 1-(4-Fluorophenyl)-2-nitropropene is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted/Typical ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Assignment | Predicted/Typical Chemical Shift (δ) ppm |

| ¹H | Methyl (CH₃) | ~2.5 (s) |

| Aromatic (C-H) | ~7.0-7.5 (m) | |

| Vinylic (C=CH) | ~8.0 (s) | |

| ¹³C | Methyl (CH₃) | ~14 |

| Aromatic (C-H) | ~116 (d, J ≈ 22 Hz), ~131 (d, J ≈ 9 Hz) | |

| Aromatic (C-F) | ~164 (d, J ≈ 250 Hz) | |

| Aromatic (C-alkene) | ~130 | |

| Alkene (C-NO₂) | ~137 | |

| Alkene (C-Phenyl) | ~149 |

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, and 'J' represents the coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| C=C stretch (alkene) | ~1640 |

| C=C stretch (aromatic) | ~1600, ~1500 |

| Asymmetric NO₂ stretch | ~1520 |

| Symmetric NO₂ stretch | ~1350 |

| C-F stretch | ~1230 |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For the closely related 1-phenyl-2-nitropropene, the molecular ion peak is observed at m/z 163. A common fragmentation pathway involves the loss of the nitro group (NO₂), resulting in a fragment at m/z 117.[6] For 1-(4-Fluorophenyl)-2-nitropropene, the molecular ion peak is expected at m/z 181.

Chemical Reactivity and Applications

1-(4-Fluorophenyl)-2-nitropropene is a versatile intermediate in organic synthesis, primarily used in the preparation of fluorinated aromatic compounds.[1] The presence of the electron-withdrawing nitro group and the conjugated double bond makes it susceptible to various nucleophilic addition reactions, such as Michael additions.[1] It is a key precursor in the synthesis of fluorinated phenethylamines and other derivatives for structure-activity relationship (SAR) studies in materials science and drug discovery.[1]

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of 1-(4-Fluorophenyl)-2-nitropropene. While some studies have explored the cytotoxic effects of other fluorophenyl and nitrophenyl derivatives,[7][8] dedicated research on the biological profile of this specific compound is not extensively reported. The biological effects of nitroaromatic compounds are often linked to the enzymatic reduction of the nitro group within cells, which can generate reactive nitrogen species that may lead to cellular damage. However, without specific studies, the precise mechanism and effects of 1-(4-Fluorophenyl)-2-nitropropene remain to be elucidated.

Caption: Logical relationships in the study of 1-(4-Fluorophenyl)-2-nitropropene.

References

- 1. 4-Fluoro-P2NP | 4F-P2NP | 1-(4-Fluorophenyl)-2-nitropropene ) - SYNTHETIKA [synthetikaeu.com]

- 2. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. carolinachemical.com [carolinachemical.com]

- 5. 1-(2-Fluorophenyl)-2-nitropropene | Benchchem [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-(4-Fluorophenyl)-2-nitropropene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(4-fluorophenyl)-2-nitropropene, a key intermediate in organic synthesis. An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies such as recrystallization, and for further synthetic applications. This document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties

1-(4-Fluorophenyl)-2-nitropropene is a yellow to orange crystalline solid.[1] Its molecular structure, featuring a para-substituted fluorine atom on the phenyl ring, influences its polarity and, consequently, its solubility in different organic solvents.[1]

Table 1: General Physicochemical Properties of 1-(4-Fluorophenyl)-2-nitropropene

| Property | Value |

| CAS Number | 775-31-5[1] |

| Molecular Formula | C₉H₈FNO₂[1] |

| Molar Mass | 181.16 g/mol [1] |

| Appearance | Yellow to orange crystalline solid[1] |

| Melting Point | 64–66°C[1] |

Solubility Data

Quantitative solubility data for 1-(4-fluorophenyl)-2-nitropropene is not extensively reported in publicly available literature. However, qualitative data indicates its solubility in several common organic solvents. For context, quantitative data for the related, non-fluorinated compound, 1-phenyl-2-nitropropene (B101151) (P2NP), is included.

Table 2: Qualitative Solubility of 1-(4-Fluorophenyl)-2-nitropropene

| Solvent | Solubility |

| Water | Practically insoluble[1] |

| Ethanol | Soluble[1] |

| Acetone | Soluble[1] |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble |

Table 3: Quantitative Solubility of the Analogous Compound, 1-Phenyl-2-nitropropene (P2NP)

| Solvent | Solubility (g/L) | Temperature (°C) |

| Ethanol | 85[2] | 25 |

| Acetone | 120[2] | 25 |

| Dichloromethane | 150[2] | 25 |

| Dimethylformamide (DMF) | 30 mg/mL[3] | Not Specified |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL[3] | Not Specified |

| Water | < 0.1[2] | 25 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and optimization. The following are detailed methodologies for key experiments to determine the solubility of 1-(4-fluorophenyl)-2-nitropropene.

This method is a reliable and straightforward approach to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

1-(4-Fluorophenyl)-2-nitropropene, crystalline

-

Selected organic solvents (e.g., methanol (B129727), ethanol, isopropanol, acetone, ethyl acetate, toluene)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of crystalline 1-(4-fluorophenyl)-2-nitropropene to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 40 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[4]

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.[4]

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.[4]

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried residue.

-

Calculate the solubility by dividing the mass of the residue by the volume of the solvent withdrawn.

Caption: Gravimetric method for solubility determination.

Recrystallization is a common technique for purifying solid compounds and can also provide qualitative information about solubility at different temperatures. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4] Alcohols such as isopropanol, ethanol, and methanol are commonly used for the recrystallization of related nitropropenes.[5]

Materials:

-

Crude 1-(4-fluorophenyl)-2-nitropropene

-

A selection of trial solvents (e.g., isopropanol, ethanol, hexane)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Filter paper and funnels (for hot filtration if needed)

-

Ice bath

Procedure:

-

Place a small amount of the crude compound into a test tube or small flask.

-

Add a small volume of the chosen solvent and heat the mixture while stirring.

-

Continue to add small portions of the solvent until the solid just dissolves at the boiling point of the solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature.

-

If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

-

Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.

-

Collect the purified crystals by filtration.

-

The suitability of the solvent is determined by the recovery of a good yield of pure crystals.

Caption: Recrystallization temperature-solubility relationship.

Safety Precautions

1-(4-Fluorophenyl)-2-nitropropene is classified as a hazardous substance. It may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[6] It is imperative to handle this compound in a well-ventilated area or a fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent direct contact. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Technical Guide: Synthesis and Properties of 1-(4-Fluorophenyl)-2-nitropropene (CAS 775-31-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 1-(4-fluorophenyl)-2-nitropropene, identified by CAS number 775-31-5. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document details a specific experimental protocol for its synthesis via a Henry condensation reaction. The known physical and chemical properties are summarized in a structured format for clarity and ease of reference. Additionally, a visual representation of the synthesis workflow is provided to aid in the conceptual understanding of the process.

Chemical Identity and Properties

1-(4-Fluorophenyl)-2-nitropropene is an organic compound with the molecular formula C₉H₈FNO₂ and a molecular weight of 181.16 g/mol .[1] It is also known by several synonyms, including 1-fluoro-4-(2-nitropropenyl)benzene and p-fluoro-beta-nitropropenylbenzene.[1] This compound is typically a yellow to orange crystalline solid.[1]

Physicochemical Data

The following table summarizes the key quantitative properties of 1-(4-fluorophenyl)-2-nitropropene.

| Property | Value | Unit | Source |

| Molecular Formula | C₉H₈FNO₂ | - | [1] |

| Molecular Weight | 181.16 | g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | - | [1] |

| Melting Point | 64 - 66 | °C | [1] |

| Boiling Point | 262.2 | °C at 760 mmHg | |

| Density | 1.230 ± 0.06 | g/cm³ (predicted) | [1] |

| Solubility in Water | Practically insoluble | - | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform | - | [1] |

Synthesis

The primary route for the synthesis of 1-(4-fluorophenyl)-2-nitropropene is the Henry condensation reaction, also known as a nitroaldol reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[2][3][4] In the case of CAS 775-31-5, 4-fluorobenzaldehyde (B137897) is reacted with nitroethane.

Experimental Protocol: Henry Condensation

The following protocol is a detailed methodology for the synthesis of 1-(4-fluorophenyl)-2-nitropropene.

Materials:

-

4-Fluorobenzaldehyde (20 g)

-

Nitroethane (13 g)

-

Cyclohexylamine (B46788) (1.5 g)

-

Isopropyl alcohol (98%)

Procedure:

-

In a suitable reaction vessel, combine 20 g of 4-fluorobenzaldehyde and 13 g of nitroethane.

-

Cool the mixture.

-

Slowly add 1.5 g of cyclohexylamine dropwise to the cooled solution. A white smoke may be observed, and the solution will turn a light, transparent yellow.

-

Allow the mixture to stand in a dark place at ambient temperature. Droplets of water will begin to form after a few days.

-

After approximately ten days, neon yellow prismatic crystals will start to precipitate from the solution.

-

After three weeks, filter the orange mixture to collect the yellow precipitate.

-

Recrystallize the collected precipitate twice from boiling 98% isopropyl alcohol.

-

This process is reported to yield approximately 18.41 grams (a 63% theoretical yield) of 1-(4-fluorophenyl)-2-nitropropene as neon yellow prismatic needles.

Applications and Biological Significance

1-(4-Fluorophenyl)-2-nitropropene is primarily utilized as a key intermediate in organic synthesis.[1] Its applications are significant in the preparation of fluorinated aromatic derivatives for the pharmaceutical and agrochemical industries.[1]

While specific signaling pathway interactions for 1-(4-fluorophenyl)-2-nitropropene are not extensively documented in publicly available literature, the broader class of nitroaromatic compounds is known to exhibit a wide range of biological activities.[5][6] These activities are often attributed to the nitro group, which can be metabolically reduced to reactive intermediates capable of interacting with cellular macromolecules.[5] A structurally related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress Toll-like receptor signaling pathways, suggesting potential anti-inflammatory applications for similar structures.[7] However, direct evidence for this specific activity for CAS 775-31-5 is not yet available.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-(4-fluorophenyl)-2-nitropropene as described in the experimental protocol.

Safety and Handling

Appropriate safety precautions should be taken when handling 1-(4-fluorophenyl)-2-nitropropene and the reagents used in its synthesis. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. 4-Fluoro-P2NP | 4F-P2NP | 1-(4-Fluorophenyl)-2-nitropropene ) - SYNTHETIKA [synthetikaeu.com]

- 2. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1-(4-Fluorophenyl)-2-nitropropene as a Key Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)-2-nitropropene, a substituted nitroalkene, serves as a critical intermediate in the synthesis of a variety of fluorinated psychoactive compounds. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and its primary application as a precursor to 4-fluoroamphetamine (4-FA). Detailed experimental protocols for its preparation via the Henry reaction and subsequent reduction to 4-FA are provided, along with a compilation of its physicochemical properties. This document aims to be a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis and drug development.

Introduction

1-(4-Fluorophenyl)-2-nitropropene, also known as 4-fluoro-β-methyl-β-nitrostyrene, is a crystalline solid that has garnered significant interest in the scientific community due to its role as a versatile chemical building block.[1][2] Its structure, featuring a fluorinated phenyl ring and a nitropropene group, makes it a valuable precursor for the synthesis of fluorinated phenethylamines, a class of compounds with diverse pharmacological activities. The presence of the fluorine atom can significantly alter the metabolic stability and pharmacokinetic profile of the resulting molecules.[3] This guide will focus on the synthesis of 1-(4-fluorophenyl)-2-nitropropene and its conversion to 4-fluoroamphetamine, a compound that has been investigated for its stimulant and entactogenic effects.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-fluorophenyl)-2-nitropropene is presented in the table below. This data is essential for its handling, purification, and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈FNO₂ | [6][7] |

| Molecular Weight | 181.16 g/mol | [6][7] |

| Appearance | Yellow to orange crystalline solid | [6] |

| Melting Point | 64-66 °C | [6] |

| Boiling Point | 262.2 ± 15.0 °C (predicted) | [6] |

| Density | 1.230 ± 0.06 g/cm³ (predicted) | [6] |

| Solubility | Practically insoluble in water. Soluble in ethanol, acetone, and chloroform. | [6] |

| CAS Number | 775-31-5 | [6][7] |

Synthesis of 1-(4-Fluorophenyl)-2-nitropropene

The most common and efficient method for the synthesis of 1-(4-fluorophenyl)-2-nitropropene is the Henry reaction, also known as a nitroaldol condensation.[8] This reaction involves the base-catalyzed condensation of 4-fluorobenzaldehyde (B137897) with nitroethane.[9][10]

Synthesis of 1-(4-Fluorophenyl)-2-nitropropene via Henry Reaction.

Experimental Protocol: Henry Reaction

This protocol is a representative example of the synthesis of 1-(4-fluorophenyl)-2-nitropropene.

Materials:

-

4-fluorobenzaldehyde

-

Nitroethane

-

n-Butylamine (catalyst)

-

Isopropanol (B130326) (solvent)

-

Methanol (B129727) (for recrystallization)

Procedure:

-

To a round-bottom flask, add 4-fluorobenzaldehyde (0.2 mol), nitroethane (0.4 mol), and isopropanol (20 mL).

-

Add n-butylamine (1 mL) to the mixture.

-

Heat the reaction mixture under reflux for 5 hours.[9]

-

Allow the mixture to cool to room temperature overnight to facilitate crystallization.

-

Filter the crude yellow product.

-

Recrystallize the crude product from a minimal amount of hot methanol to yield pale yellow crystals of 1-(4-fluorophenyl)-2-nitropropene.[9]

Typical Yield: 55%[9]

Role as an Intermediate: Synthesis of 4-Fluoroamphetamine

The primary application of 1-(4-fluorophenyl)-2-nitropropene in drug development is as a direct precursor to 4-fluoroamphetamine (4-FA). This transformation is achieved through the reduction of both the nitro group and the alkene double bond.[11]

Reduction of 1-(4-Fluorophenyl)-2-nitropropene to 4-Fluoroamphetamine.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of 1-(4-fluorophenyl)-2-nitropropene to 4-fluoroamphetamine using the powerful reducing agent, lithium aluminum hydride.

Materials:

-

1-(4-fluorophenyl)-2-nitropropene

-

Lithium aluminum hydride (LiAlH₄)

-

Dry tetrahydrofuran (B95107) (THF)

-

Water

-

15% Sodium hydroxide (B78521) solution

-

Diethyl ether

-

0.1 M Hydrochloric acid

Procedure:

-

In a reaction vessel, prepare a solution of 1-(4-fluorophenyl)-2-nitropropene (0.1 mol) in dry THF (200 mL).

-

In a separate flask, prepare a solution of lithium aluminum hydride (0.2 mol) in dry THF (200 mL).

-

Slowly add the LiAlH₄ solution dropwise to the stirred solution of the nitropropene.

-

Allow the mixture to stir at room temperature for 4 hours.

-

Carefully quench the excess hydride by the sequential addition of water (7.5 mL), 15% sodium hydroxide solution (7.5 mL), and finally more water (22.5 mL).

-

Filter the resulting mixture with suction and wash the filter cake with warm THF (2 x 100 mL).

-

Remove the THF from the filtrate under vacuum.

-

Dissolve the crude residue in diethyl ether (100 mL) and extract with 0.1 M hydrochloric acid (3 x 50 mL). The aqueous layers contain the hydrochloride salt of 4-fluoroamphetamine.

Alternative Reduction Pathways

While LiAlH₄ is a common reducing agent, other methods can be employed for the reduction of 1-(4-fluorophenyl)-2-nitropropene. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is another effective method. Additionally, reductions using iron in the presence of an acid like hydrochloric acid have been reported.[12] The choice of reducing agent can influence the reaction conditions and the work-up procedure.

Conclusion

1-(4-fluorophenyl)-2-nitropropene is a pivotal chemical intermediate, primarily valued for its role in the synthesis of 4-fluoroamphetamine and other related fluorinated compounds. Its straightforward preparation via the Henry reaction and its versatile reactivity make it an important tool for researchers in medicinal chemistry and drug development. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this valuable compound.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. 4-Fluoroamphetamine: A full report. , Hive Methods Discourse [chemistry.mdma.ch]

- 4. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [erowid.org]

- 5. Henry Reaction [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]

- 10. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Pd Catalysts Supported on Mixed Iron and Titanium Oxides in Phenylacetylene Hydrogenation: Effect of TiO2 Content in Magnetic Support Material - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Electron-Withdrawing Nature of Fluorinated Nitroalkenes

An In-depth Technical Guide to the Electron-Withdrawing Effects in Fluorinated Nitroalkenes

Executive Summary: The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. When combined with the potent electron-withdrawing nitro group on an alkene backbone, the resulting fluorinated nitroalkenes exhibit unique electronic properties and reactivity. The synergistic electron-withdrawing effects of both the fluorine and the nitro group render the carbon-carbon double bond exceptionally electron-deficient. This guide provides a comprehensive overview of the synthesis, reactivity, and physicochemical properties of these valuable synthetic intermediates, with a particular focus on their applications for researchers, scientists, and drug development professionals.

The reactivity of fluorinated nitroalkenes is dominated by the powerful inductive and resonance effects of the substituents.

-

Fluorine's Influence: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect significantly lowers the electron density of the entire molecule. While fluorine can technically exhibit a +R (resonance) effect due to its lone pairs, its inductive effect is overwhelmingly dominant in this context.

-

The Nitro Group's Influence: The nitro group (NO₂) is one of the most powerful electron-withdrawing groups, acting through both a strong inductive effect (-I) and a significant resonance effect (-R). It delocalizes the π-electrons of the double bond, creating a highly electrophilic β-carbon.

-

Synergistic Activation: The combination of these two groups makes the double bond in fluorinated nitroalkenes extremely electron-poor. This heightened electrophilicity makes them exceptionally reactive towards nucleophiles and potent partners in various cycloaddition reactions.

Synthesis of Fluorinated Nitroalkenes

The preparation of fluorinated nitroalkenes can be achieved through several synthetic strategies, most commonly involving the dehydration of β-fluoro-β-nitroalcohols, which are themselves products of the Henry (nitroaldol) reaction.

A general workflow for the synthesis of these compounds is outlined below. The process often starts with the condensation of an aldehyde with a fluorinated nitroalkane, followed by elimination to form the target alkene.

Caption: A typical synthetic workflow for fluorinated nitroalkenes.

A highly efficient and stereoselective method for synthesizing aromatic α-fluoro-nitroalkenes involves the radical nitration-debromination of readily available 2-bromo-2-fluorostyrenes, achieving yields of up to 92%.

| Starting Material | Reaction | Product | Yield (%) | Reference |

| 2-Bromo-2-fluorostyrenes | Radical Nitration-Debromination | α-Fluoro-nitroalkenes | up to 92 | |

| N-protected amino aldehydes | Henry reaction & Elimination | Amino-acid-based nitroalkenes | Moderate to High |

Table 1: Selected synthetic yields for fluorinated nitroalkenes.

Enhanced Reactivity and Synthetic Applications

The extreme electron deficiency of fluorinated nitroalkenes makes them versatile intermediates in organic synthesis. They readily participate in reactions where they act as electrophiles.

Michael Addition Reactions

Fluorinated nitroalkenes are excellent Michael acceptors. The presence of fluorine can significantly modulate the stereoselectivity of the addition. They react with a wide range of nucleophiles, including chiral α-amino acid esters, to form new carbon-carbon bonds, providing access to novel organofluorine compounds. The reaction is a cornerstone for creating complex molecules from simple precursors.

Caption: Primary reaction pathways for fluorinated nitroalkenes.

Cycloaddition Reactions

As activated olefins, fluorinated nitroalkenes are potent partners in various cycloaddition reactions. They can function as dienophiles in Diels-Alder reactions or as dipolarophiles in [3+2] cycloadditions with species like nitrones, azomethine ylides, and diazo compounds. These reactions are powerful methods for constructing five- and six-membered heterocyclic rings, which are common scaffolds in pharmaceuticals. DFT studies have been employed to understand the mechanism and regioselectivity of these cycloadditions.

| Reaction Type | Reactants | Product Type | Yield (%) | Diastereo-/Enantioselectivity | Reference |

| Michael Addition | 2(5H)-Furanone + Indole-substituted nitroalkene | γ-Substituted Butenolide | 68 | 10:1 dr, 95% ee | |

| Michael Addition | 2(5H)-Furanone + Aliphatic nitroalkene | γ-Substituted Butenolide | 47 | 4:1 dr, 83% ee | |

| [3+2] Cycloaddition | Fluorinated Nitrone + Arylacetylene | Hydroxylamine / 1,2-Oxazoline | - | Product ratio dependent on catalyst | |

| [3+2] Cycloaddition | Trifluoromethylalkene + Nitrone | Isoxazolidine | - | Regioisomeric mixture observed |

Table 2: Representative reactivity data for fluorinated nitroalkenes and related compounds.

Physicochemical Properties and Quantitative Analysis

The incorporation of fluorine profoundly alters the physicochemical properties of nitroalkenes. These changes can be quantified using various analytical techniques.

-

Spectroscopy: Nuclear Magnetic Resonance (NMR) is a key tool for characterization. In particular, ¹⁹F NMR provides direct insight into the electronic environment of the fluorine atom. For example, the syn-isomer of a β-fluoro-β-nitroalcohol intermediate was reported to have a ¹⁹F NMR signal at δF: -139.2 ppm (d, JFH=20.6Hz).

-

Acidity (pKa): The strong electron-withdrawing nature of fluorine typically lowers the pKa of nearby acidic protons, making them more acidic. While specific pKa data for fluorinated nitroalkenes is sparse, studies on related fluorinated heterocycles show a consistent decrease in the pKa of basic nitrogen centers upon fluorination, an effect that is crucial in modulating drug-receptor interactions.

-

Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, angles, and stereochemistry. The relative configuration of β-fluoro-β-nitroalcohols, key precursors to fluorinated nitroalkenes, has been determined using this technique. Fluorine's unique ability to participate in weak interactions like C–H···F can influence the crystal packing arrangement.

| Property | Technique | Observation | Significance | Reference |

| Molecular Structure | X-ray Crystallography | Determination of relative configuration of precursors. | Confirms stereochemistry of synthetic intermediates. | |

| Electronic Environment | ¹⁹F NMR | Chemical shift (δ) and coupling constants (J) are sensitive to molecular structure. | Provides direct evidence of fluorine's electronic state and connectivity. | |

| Acidity/Basicity | pKa Measurement | Fluorination generally lowers the pKa of nearby functional groups. | Modulates ionization state at physiological pH, affecting solubility and target binding. |

Table 3: Key physicochemical properties and analytical methods.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties conferred by fluorine make fluorinated nitroalkenes and their derivatives highly valuable in drug design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450. Replacing a metabolically vulnerable C-H bond with C-F can block "soft spots," extending the drug's half-life and improving bioavailability.

-

Binding Affinity: Fluorine can enhance binding affinity to target proteins through favorable electrostatic interactions or by altering the conformation of the molecule to better fit the binding pocket.

-

Membrane Permeability: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. This is a critical factor for oral bioavailability and reaching intracellular targets.

-

pKa Modulation: As noted, fluorine can fine-tune the pKa of nearby acidic or basic centers. This allows medicinal chemists to optimize a drug's ionization state at physiological pH, which impacts its solubility, absorption, and target engagement.

Caption: Logic flowchart for using fluorination in drug discovery.

Key Experimental Protocols

The following protocols are representative of the synthesis and functionalization of fluorinated nitro-aromatic compounds, which are closely related precursors or analogues to fluorinated nitroalkenes.

Protocol 1: Synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine (Proposed)

This proposed three-step synthesis involves protection, nitration, and deprotection to control selectivity.

Step A: Acetylation of 2-Fluoro-1,4-phenylenediamine

-

Dissolution: In a round-bottom flask, dissolve 2-fluoro-1,4-phenylenediamine and one molar equivalent of sodium acetate in water.

-

Reaction: Cool the solution in an ice bath. Slowly add 2.2 molar equivalents of acetic anhydride (B1165640) with constant stirring.

-

Isolation: After the addition, continue stirring at room temperature for 1-2 hours. Collect the resulting precipitate of N,N'-(2-fluoro-1,4-phenylene)diacetamide by vacuum filtration.

Step B: Nitration of Protected Intermediate

-

Preparation: In a flask, add the N,N'-(2-fluoro-1,4-phenylene)diacetamide to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate, cooled beaker.

-

Reaction: Add the nitrating mixture dropwise to the diacetylated compound solution, keeping the reaction temperature below 10°C. After addition, stir at room temperature for 1-2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice. Collect the precipitated N,N'-(2-fluoro-5-nitro-1,4-phenylene)diacetamide by filtration, wash with cold water until neutral, and dry.

Step C: Hydrolysis (Deprotection)

-

Reaction: Reflux the nitro-diacetylated intermediate in a mixture of ethanol (B145695) and concentrated hydrochloric acid for several hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture and carefully neutralize it with a sodium hydroxide (B78521) solution to precipitate the final product.

-

Purification: Collect the solid 2-Fluoro-5-nitrobenzene-1,4-diamine by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of a Fluorescent Probe via SₙAr Reaction

This protocol details the synthesis of a probe from 2-Fluoro-5-nitrobenzene-1,4-diamine, showcasing the reactivity of the C-F bond activated by the nitro group.

Materials:

-

2-Fluoro-5-nitrobenzene-1,4-diamine (1.0 mmol, 171 mg)

-

1-(Aminomethyl)pyrene hydrochloride (1.1 mmol, 295 mg)

-

Triethylamine (B128534) (TEA) (3.0 mmol, 0.42 mL)

-

Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

-

Setup: To a solution of 2-Fluoro-5-nitrobenzene-1,4-diamine in anhydrous DMF (10 mL) in a round-bottom flask, add 1-(aminomethyl)pyrene hydrochloride.

-

Base Addition: Add triethylamine (TEA) to the mixture.

-

Reaction: Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane (B92381) 1:1).

-

Workup: After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane (10% to 50%) to yield the final product.

-

Characterization: Confirm the structure using ¹H

Stability and Storage of 1-(4-Fluorophenyl)-2-nitropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-(4-Fluorophenyl)-2-nitropropene (4F-P2NP), a key intermediate in organic synthesis. Due to the limited availability of dedicated public stability studies for this specific compound, this guide integrates data from supplier specifications, studies on the closely related phenyl-2-nitropropene (P2NP), and general principles of nitroalkene chemistry to provide a comprehensive framework for handling, storing, and assessing the stability of this compound.

Core Stability Profile and Recommended Storage

1-(4-Fluorophenyl)-2-nitropropene is a yellow to orange crystalline solid.[1] Like many nitroalkenes, its stability is influenced by temperature, light, and the presence of incompatible substances. The conjugated system of the nitroalkene functional group makes the molecule susceptible to various degradation pathways, particularly under stress conditions.

Based on available data for 4F-P2NP and its analogue P2NP, the following storage and handling conditions are recommended to ensure long-term stability and purity.

Table 1: Recommended Storage and Handling Conditions for 1-(4-Fluorophenyl)-2-nitropropene

| Parameter | Recommendation | Rationale & References |

| Temperature | 2°C to 8°C (Refrigerated) | P2NP is noted to be unstable at higher temperatures and degrades over time.[2][3] While some suppliers suggest a broader range of 10-25°C for 4F-P2NP, refrigerated conditions are preferable for long-term storage to minimize thermal degradation.[4] |

| Light | Protect from light; store in an amber or opaque container. | Nitroalkenes can undergo photochemical reactions, including rearrangements and additions.[5] Protection from light is critical to prevent photodegradation. |

| Atmosphere | Store in a tightly sealed container. | Prevents contamination and exposure to moisture. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[1] |

| Incompatibilities | Avoid strong oxidizing agents. | Strong oxidizers are incompatible with P2NP and should be avoided to prevent vigorous and potentially hazardous reactions.[2][3] |

| Form | Store as a solid crystalline material. | Storing the compound in its solid form is generally preferred over solutions to avoid solvent-mediated degradation.[1] |

Potential Degradation Pathways

While specific degradation products for 1-(4-Fluorophenyl)-2-nitropropene have not been extensively documented in public literature, potential degradation pathways can be inferred from the known chemistry of nitroalkenes under various stress conditions. Forced degradation studies are essential to confirm these pathways and identify the specific degradants for this molecule.

Caption: Potential degradation pathways of 1-(4-Fluorophenyl)-2-nitropropene under various stress conditions.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves conducting forced degradation studies and developing a stability-indicating analytical method. The following protocols are exemplar and should be adapted and validated for the specific application.

General Workflow for Stability Assessment

The following diagram outlines a systematic approach to evaluating the stability of 1-(4-Fluorophenyl)-2-nitropropene.

Caption: A logical workflow for conducting a comprehensive stability assessment of a chemical substance.

Exemplar Protocol: Forced Degradation Studies

Forced degradation studies deliberately stress the compound to predict its long-term stability and to generate potential degradation products for analytical method validation.[6][7]

Stock Solution Preparation: Prepare a stock solution of 1-(4-Fluorophenyl)-2-nitropropene in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid (HCl). Store at 60°C for up to 24-48 hours. Samples should be taken at intermediate time points (e.g., 2, 8, 24 hours), neutralized with an equivalent amount of base, and diluted for analysis.[8]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide (B78521) (NaOH). Store at room temperature for up to 24-48 hours. Samples should be taken at intermediate time points, neutralized with an equivalent amount of acid, and diluted for analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature for up to 24 hours, protected from light. Samples should be taken at intermediate time points and diluted for analysis.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70-80°C) in a calibrated oven for a specified period (e.g., 24-72 hours). A solution of the compound can also be refluxed. Samples are then dissolved/diluted for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions to separate light- and heat-induced degradation.

Exemplar Protocol: Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. The following HPLC-UV method is based on protocols for the related P2NP and can serve as a starting point for 1-(4-Fluorophenyl)-2-nitropropene.[9]

| Parameter | Suggested Condition | Notes |

| Instrumentation | HPLC system with a pump, autosampler, column oven, and UV-Vis detector. | Standard equipment for pharmaceutical analysis. |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size). | A C18 column is a good starting point for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile and Water (e.g., starting with 60:40 v/v). | The ratio should be optimized to achieve a good retention time (e.g., 5-10 min) and separation from degradants. |

| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C. | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | Primary: ~304 nm, Secondary: ~225 nm. | The longer wavelength (304 nm) is likely to be more specific and less prone to interference from excipients or early-eluting impurities.[9] |

| Injection Volume | 10 µL. | Can be adjusted based on concentration and detector response. |

Method Validation: The method must be validated according to ICH Q2(R1) guidelines. For stability-indicating purposes, the most critical validation parameter is specificity . This is demonstrated by analyzing the forced degradation samples and showing that the main peak for 1-(4-Fluorophenyl)-2-nitropropene is free from interference from any degradation products, impurities, or excipients. Peak purity analysis using a photodiode array (PDA) detector is the standard technique for this assessment.

Conclusion

While specific, long-term stability data for 1-(4-Fluorophenyl)-2-nitropropene is not widely published, a robust stability and storage plan can be established based on its chemical nature and data from analogous compounds. The primary stability concerns are degradation due to elevated temperatures and exposure to light. Therefore, long-term storage under refrigerated (2-8°C) and dark conditions in a tightly sealed container is strongly recommended. For researchers and drug development professionals, conducting forced degradation studies and validating a stability-indicating analytical method are crucial steps to fully understand the degradation profile, establish an appropriate re-test period or shelf-life, and ensure the quality and integrity of the material throughout its lifecycle.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Fluoro-P2NP | 4F-P2NP | 1-(4-Fluorophenyl)-2-nitropropene ) - SYNTHETIKA [synthetikaeu.com]

- 5. The solution photochemistry of nitroalkenes and nitroketones. - Kent Academic Repository [kar.kent.ac.uk]

- 6. biomedres.us [biomedres.us]

- 7. library.dphen1.com [library.dphen1.com]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: Reduction of 1-(4-Fluorophenyl)-2-nitropropene with LiAlH4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the reduction of 1-(4-fluorophenyl)-2-nitropropene to 1-(4-fluorophenyl)propan-2-amine using lithium aluminum hydride (LiAlH4). The provided information is intended for use by trained professionals in a controlled laboratory setting.

Introduction

The reduction of nitroalkenes is a valuable transformation in organic synthesis, providing a route to primary amines. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting aliphatic nitro compounds to their corresponding amines.[1] This protocol outlines the specific application of LiAlH4 in the synthesis of 1-(4-fluorophenyl)propan-2-amine, a compound of interest in medicinal chemistry and drug development. The reaction proceeds via the reduction of both the nitro group and the carbon-carbon double bond of the nitropropene starting material. Careful control of reaction conditions and a proper work-up procedure are crucial for a successful and safe synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the precursor, 1-(4-fluorophenyl)-2-nitropropene, and its subsequent reduction to 1-(4-fluorophenyl)propan-2-amine.

| Parameter | Value | Reference |

| Precursor Synthesis: 1-(4-Fluorophenyl)-2-nitropropene | ||

| 4-Fluorobenzaldehyde | 24.8 g (0.2 mol) | [1] |

| Nitroethane | 30 g (0.4 mol) | [1] |

| Isopropanol | 20 ml | [1] |

| n-Butylamine | 1 ml | [1] |

| Yield of 1-(4-Fluorophenyl)-2-nitropropene | 20 g (55%) | [1] |

| Reduction to 1-(4-Fluorophenyl)propan-2-amine | ||

| 1-(4-Fluorophenyl)-2-nitropropene | 18.1 g (0.1 mol) | [1] |

| Lithium Aluminum Hydride (LiAlH4) | 7.6 g (0.2 mol) | [1] |

| Dry Tetrahydrofuran (THF) for substrate | 200 ml | [1] |

| Dry Tetrahydrofuran (THF) for LiAlH4 | 200 ml | [1] |

| Yield of 1-(4-Fluorophenyl)propan-2-amine | Not explicitly stated |

Reaction Workflow

Caption: Workflow for the LiAlH4 reduction of 1-(4-Fluorophenyl)-2-nitropropene.

Experimental Protocol

Materials:

-

1-(4-Fluorophenyl)-2-nitropropene

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

0.1M Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7.6 g (0.2 mol) of lithium aluminum hydride in 200 ml of dry THF.

-

Addition of Substrate: Dissolve 18.1 g (0.1 mol) of 1-(4-fluorophenyl)-2-nitropropene in 200 ml of dry THF. Add this solution to the dropping funnel.

-

Reaction: Slowly add the solution of 1-(4-fluorophenyl)-2-nitropropene dropwise to the stirred suspension of LiAlH4. An ice bath can be used to control the initial exothermic reaction. After the addition is complete, allow the mixture to stir at room temperature for 4 hours.[1]

-

Quenching: After the reaction is complete, cool the flask in an ice bath. Carefully and slowly add the following reagents in sequence to quench the excess LiAlH4:

-

Isolation of Crude Product: A granular precipitate will form. Filter the mixture by suction and wash the filter cake with two 100 ml portions of warm THF.[1] Combine the filtrate and the washings.

-

Solvent Removal: Remove the THF from the combined filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in 100 ml of diethyl ether. Transfer the solution to a separatory funnel and extract with three 50 ml portions of 0.1M HCl.[1] The product, being an amine, will move into the aqueous acidic layer as its hydrochloride salt.

-

Final Product: The combined aqueous layers contain the 1-(4-fluorophenyl)propan-2-amine hydrochloride. Further purification can be achieved by basifying the aqueous layer and extracting the freebase with an organic solvent, followed by distillation or recrystallization of the salt.

Safety Precautions

-

Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric substance. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations involving LiAlH4 must be carried out under a dry, inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.

-

The quenching of LiAlH4 is extremely hazardous. It should be performed with extreme caution, slowly, and with adequate cooling to manage the exothermic reaction and the evolution of hydrogen gas.

-

Tetrahydrofuran (THF) is a flammable solvent. Work should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Discussion

The reduction of 1-(4-fluorophenyl)-2-nitropropene with LiAlH4 is an effective method for the synthesis of 1-(4-fluorophenyl)propan-2-amine. The molar ratio of LiAlH4 to the nitropropene is crucial; a sufficient excess of the reducing agent is necessary to ensure the complete reduction of both the nitro group and the double bond. The work-up procedure described is designed to safely neutralize the excess hydride and facilitate the isolation of the amine product. The final extraction with aqueous acid separates the basic amine from non-basic impurities. The yield of the final product is not explicitly stated in the primary source and may vary depending on the precise execution of the protocol and the purity of the starting materials. For analogous reductions of other substituted nitropropenes, yields can be variable, and the formation of side products is possible.

References

Application Notes and Protocols for the Reduction of Fluorinated Nitropropenes Using Sodium Borohydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the reduction of fluorinated nitropropenes to the corresponding fluoroamphetamines using sodium borohydride (B1222165) (NaBH₄). This method offers a safer and more accessible alternative to other reducing agents like lithium aluminum hydride (LAH), which can be hazardous and may cause dehalogenation[1]. The protocols described herein focus on the use of NaBH₄ in combination with a transition metal catalyst, which is crucial for the complete reduction of the nitro group to a primary amine.

Introduction

The reduction of β-nitrostyrenes and their α-alkyl derivatives (nitropropenes) is a key step in the synthesis of phenethylamines and amphetamines, respectively. While sodium borohydride alone is effective for the reduction of the carbon-carbon double bond of nitroalkenes to yield nitroalkanes, it is generally incapable of reducing the nitro group to an amine without a catalyst[2][3]. The addition of transition metal salts, such as copper(II) chloride (CuCl₂), to the reaction mixture dramatically enhances the reducing power of NaBH₄, enabling a one-pot synthesis of the desired amines from the corresponding nitroalkenes[3][4][5]. This method is particularly valuable in drug development for the synthesis of fluorinated amphetamine analogs, which are of significant interest in medicinal chemistry.

Reaction Mechanism and Pathway

The precise mechanism of the NaBH₄/transition metal salt system in the reduction of nitroalkenes is not fully elucidated but is thought to involve the in-situ formation of a more potent reducing species, such as a metal hydride or finely divided metal, which catalyzes the reduction[6]. The overall transformation from a fluorinated phenyl-2-nitropropene to a fluorinated amphetamine can be depicted as a two-step process within a one-pot reaction: initial reduction of the alkene followed by reduction of the nitro group.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the reduction of various nitrostyrenes and nitropropenes using the NaBH₄/CuCl₂ system. This method has been shown to be efficient, with high yields and short reaction times[3][4][5].

| Substrate (Fluorinated Analog) | Molar eq. NaBH₄ | Molar eq. CuCl₂ | Solvent System | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 4-Fluoro-β-methyl-β-nitrostyrene | 7.5 | 0.1 | Isopropanol (B130326)/Water | 80 | 30 | ~60-80* | [3][7] |

| 2,5-Dimethoxy-β-methyl-β-nitrostyrene | 7.5 | 0.1 | Isopropanol/Water | 80 | 30 | 62 | [3] |

| 2,5-Dimethoxy-β-nitrostyrene | 7.5 | 0.1 | Isopropanol/Water | 80 | 10 | 82 | [3] |

| (E)-1-(3-methoxyphenyl)-2-nitroprop-1-ene | 7.5 | 0.1 | Isopropanol/Water | 80 | 15 | 83 | [3] |

*Note: Specific yield for the 4-fluoro analog using this exact method is not explicitly stated but is reported to be high for similar nitropropenes, with some users claiming yields above 80%.[7]

Experimental Protocols

Protocol 1: General One-Pot Reduction of Fluorinated Nitropropenes using NaBH₄/CuCl₂

This protocol is adapted from the procedure described by D'Andrea et al. for the reduction of β-nitrostyrenes and their derivatives[3].

Materials:

-

Fluorinated phenyl-2-nitropropene (1.0 eq.)

-

Sodium borohydride (NaBH₄) (7.5 eq.)

-

Copper(II) chloride (CuCl₂) (0.1 eq.)

-

Isopropanol (IPA)

-

Water

-

25% Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or isopropanol)

Procedure:

-

In a round-bottom flask, suspend sodium borohydride (7.5 eq.) in a mixture of isopropanol and water (e.g., a 2:1 v/v ratio).

-

To the stirred suspension, add the fluorinated phenyl-2-nitropropene (1.0 eq.) in small portions. The addition is exothermic, and the temperature may rise to 50-60°C. Maintain stirring until the initial yellow color of the nitropropene disappears.

-

Prepare a solution of copper(II) chloride (0.1 eq.) in a small amount of water.

-

Add the CuCl₂ solution dropwise to the reaction mixture. This may cause a further exothermic reaction.

-

Heat the reaction mixture to 80°C and maintain for 30 minutes[3][7].

-

Cool the reaction mixture to room temperature.

-

Carefully add a 25% solution of NaOH until the pH is strongly basic (pH > 12) to decompose the borate (B1201080) complexes and liberate the free amine.

-

Extract the aqueous phase three times with an organic solvent such as dichloromethane[1].

-

Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude fluorinated amphetamine freebase.

-

For purification and salt formation, dissolve the crude product in a minimal amount of a suitable solvent and add a stoichiometric amount of HCl solution. The hydrochloride salt will precipitate and can be collected by filtration and washed with a cold, dry solvent (e.g., acetone (B3395972) or diethyl ether)[7].

Safety and Handling Considerations

-

The reaction of NaBH₄ with protic solvents like isopropanol and water generates hydrogen gas, which is flammable. Ensure the reaction is performed in a well-ventilated fume hood.

-